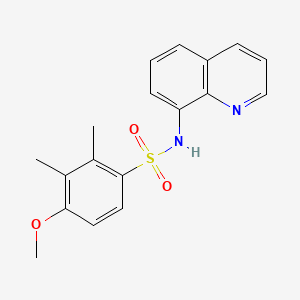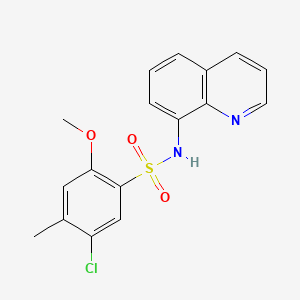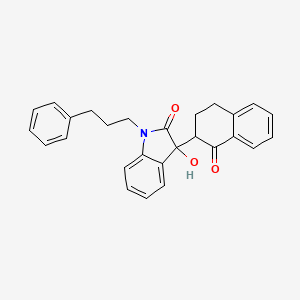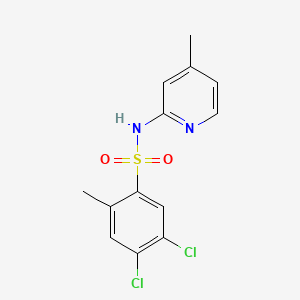
N'-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine is a chemical compound with significant applications in various scientific fields. Its unique structure, which includes a pyrimidine ring substituted with hydroxy groups and a dimethylguanidine moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine typically involves the reaction of para-cyanoaniline with mono cyanamide in an aqueous or alcohol solvent, using hydrochloric acid as a catalyst. This reaction yields N-(4-cyanophenyl)guanidine hydrochloride, which is then reacted with methanol, sodium methoxide, and dimethyl malonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the pyrimidine ring can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. This mechanism is particularly relevant in its use as an antiviral agent, where it inhibits the replication of viruses by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile: An intermediate in the preparation of HIV replication inhibitors.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide: Used in various biochemical studies.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide: Employed in medicinal chemistry research.
Uniqueness
What sets N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine apart from these similar compounds is its specific structural features, which confer unique reactivity and biological activity. Its dimethylguanidine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in drug development and other scientific applications.
Propriétés
Formule moléculaire |
C7H11N5O2 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14) |
Clé InChI |
CRTDEFWXFIUCAE-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)/C(=N/C1=NC(=CC(=O)N1)O)/N |
SMILES canonique |
CN(C)C(=NC1=NC(=CC(=O)N1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)
![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)


